molecular formula C15H15BrN2O3S B305607 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone

カタログ番号 B305607
分子量: 383.3 g/mol
InChIキー: SSWXIUVMXCNSRF-WZUFQYTHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone, also known as BMD-132, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. BMD-132 belongs to the class of imidazolidinone derivatives and has been studied for its ability to act as an anti-cancer agent. In

作用機序

The mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone also inhibits the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in inflammation and cancer progression. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has also been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest.

実験室実験の利点と制限

One advantage of using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone in lab experiments is its specificity for cancer cells. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has been shown to selectively inhibit the growth of cancer cells while having minimal effects on normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more efficient synthesis methods to increase the yield of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone and reduce the amount of impurities in the final product. Another area of interest is the investigation of the mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone in more detail, as well as the identification of its molecular targets. Finally, future studies could focus on the evaluation of the safety and efficacy of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone in clinical trials, with the ultimate goal of developing it as a cancer therapy.

合成法

The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 1-methyl-3-propylthiourea in the presence of a catalyst. The resulting product is then treated with chloroacetic acid, followed by sodium hydroxide to form the final product, 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone. This synthesis method has been optimized to increase the yield of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone and reduce the amount of impurities in the final product.

科学的研究の応用

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has been studied extensively for its anti-cancer properties. In vitro studies have shown that 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone inhibits tumor growth in mice models.

特性

製品名

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone

分子式

C15H15BrN2O3S

分子量

383.3 g/mol

IUPAC名

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H15BrN2O3S/c1-3-4-18-14(19)11(17(2)15(18)22)5-9-6-12-13(7-10(9)16)21-8-20-12/h5-7H,3-4,8H2,1-2H3/b11-5-

InChIキー

SSWXIUVMXCNSRF-WZUFQYTHSA-N

異性体SMILES

CCCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/N(C1=S)C

SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)N(C1=S)C

正規SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)N(C1=S)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。